Unveiling the Pharmacological Pleiotropy of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole: A Technical Whitepaper
Unveiling the Pharmacological Pleiotropy of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole: A Technical Whitepaper
Prepared by: Senior Application Scientist, Preclinical Pharmacology & Biophysics Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Professionals
Executive Summary
The compound 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole represents a highly versatile synthetic pharmacophore. Characterized by a lipophilic halogenated indole core and a basic azepane ring, this molecule exhibits a fascinating dual-modality mechanism of action (MoA). Depending on the biological context, it functions either as a membrane-targeting amphiphilic antimicrobial capable of eradicating bacterial persister cells, or as a neuromodulatory ligand targeting G-protein coupled receptors (GPCRs) such as 5-HT and Nociceptin (NOP) receptors.
This whitepaper deconstructs the biophysical and biochemical mechanisms driving these activities, providing field-proven experimental workflows and structural rationales to guide downstream lead optimization and preclinical validation.
Chemical Topology & Pharmacophore Rationale
To understand the MoA, we must first analyze the causality behind its structural components. The molecule is not merely a random assembly of rings; it is a precisely tuned biophysical instrument:
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The 1H-Indole Core: Acts as a rigid, aromatic scaffold. Its electron-rich nature facilitates π−π stacking with aromatic amino acids (e.g., Tryptophan, Phenylalanine) in GPCR binding pockets. In lipid environments, it acts as the hydrophobic anchor.
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5-Fluoro Substitution: The incorporation of fluorine serves a dual purpose. Pharmacokinetically, it blocks oxidative metabolism (e.g., CYP450-mediated hydroxylation) at the vulnerable C5 position. Biophysically, the strong electronegativity of fluorine withdraws electron density from the indole ring, increasing overall lipophilicity (LogP) and enhancing its ability to partition into dense bacterial lipid bilayers[1].
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3-(Azepan-1-ylmethyl) Moiety: The seven-membered azepane ring provides a bulky, sterically demanding hydrophobic terminus, while the tertiary amine (pKa ≈ 9.5) ensures the molecule is predominantly protonated at physiological pH (7.4). This cationic charge is the primary driver for both electrostatic interaction with anionic bacterial membranes and salt-bridge formation in GPCR orthosteric sites.
Primary Mechanism: Amphiphilic Membrane Permeabilization
In the context of infectious disease, particularly against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA), 3-(aminomethyl)indoles act as membrane-active agents[1][2].
Unlike traditional antibiotics that target specific enzymatic pathways (which rapidly mutate to confer resistance), this compound physically disrupts the bacterial cytoplasmic membrane. The cationic azepane head is electrostatically attracted to the negatively charged phosphatidylglycerol (PG) and cardiolipin in the bacterial membrane. Following electrostatic docking, the lipophilic 5-fluoro-indole core inserts into the hydrophobic lipid tail region.
This amphiphilic insertion destabilizes the lipid packing, leading to the formation of transient pores. The immediate biophysical consequence is the catastrophic dissipation of the Proton Motive Force (PMF) —specifically the collapse of the electrical potential ( ΔΨ ) and the transmembrane pH gradient ( ΔpH ). Without the PMF, ATP synthesis halts, efflux pumps fail, and the cell undergoes rapid bactericidal death, making this mechanism highly effective against metabolically dormant "persister" cells[2][3].
Bacterial membrane permeabilization and PMF dissipation by the amphiphilic indole.
Secondary Mechanism: GPCR Neuromodulation
Beyond antimicrobial activity, the 3-aminomethylindole scaffold is a classic bioisostere of endogenous tryptamine (serotonin precursor). This structural mimicry allows the compound to dock into the orthosteric binding sites of Class A GPCRs, most notably 5-HT receptors and the Nociceptin/Orphanin FQ (NOP) opioid receptor[4][5].
The mechanism of receptor activation (or antagonism, depending on specific conformational states) relies on a highly conserved interaction motif:
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The Salt Bridge: The protonated nitrogen of the azepane ring forms a critical electrostatic salt bridge with a highly conserved Aspartate residue (Asp3.32) located in Transmembrane Helix 3 (TM3) of the GPCR.
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Hydrophobic Packing: The 5-fluoro-indole core wedges into the hydrophobic microdomain formed by TM5 and TM6. The fluorine atom often engages in multipolar interactions with local Threonine or Serine residues.
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Receptor Activation: This binding induces an outward displacement of the intracellular end of TM6, opening the intracellular cavity to accommodate and activate heterotrimeric G-proteins (e.g., G αs or G αi ), initiating downstream intracellular signaling cascades.
Orthosteric binding and GPCR activation cascade induced by the indole pharmacophore.
Experimental Workflows & Validation Protocols
To establish trustworthiness and self-validating data, the following protocols must be executed to confirm the dual mechanisms of action. These methods are designed to isolate specific biophysical phenomena.
Protocol A: Cytoplasmic Membrane Depolarization Assay (DiSC3(5))
This assay validates the antimicrobial MoA by measuring the collapse of the electrical potential ( ΔΨ ) using the potentiometric dye 3,3'-dipropylthiadicarbocyanine iodide [DiSC3(5)][6][7].
Scientific Rationale: DiSC3(5) is a cationic dye that accumulates in polarized (healthy) bacterial membranes, where it self-quenches its own fluorescence. When 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole permeabilizes the membrane, the gradient collapses, releasing the dye into the media and causing a massive spike in fluorescence (de-quenching).
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Preparation: Grow S. aureus (ATCC 29213) to mid-logarithmic phase ( OD600≈0.5 ).
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Washing: Centrifuge at 3,000 × g for 10 min. Wash twice and resuspend in assay buffer: 5 mM HEPES (pH 7.2), 20 mM glucose, and 100 mM KCl.
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Causality Note: 100 mM KCl is critical to equilibrate intra/extracellular K+ concentrations, ensuring that dye movement is driven solely by electrical potential, not a chemical gradient[6].
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Dye Loading: Add 4 μ M DiSC3(5) to the bacterial suspension in a black-walled 96-well microplate. Incubate in the dark for ~60 minutes until baseline fluorescence stabilizes (indicating maximal self-quenching).
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Compound Addition: Inject the indole compound at varying concentrations (1 × , 2 × , 4 × MIC). Use Valinomycin as a positive control and DMSO as a negative vehicle control.
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Kinetics: Monitor fluorescence continuously at λex=622 nm and λem=670 nm for 30 minutes. A rapid, dose-dependent increase in fluorescence confirms membrane depolarization.
Protocol B: GPCR Radioligand Binding Assay
This protocol validates the neuromodulatory MoA by quantifying the compound's affinity ( Ki ) for the target GPCR (e.g., 5-HT6)[4].
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Membrane Preparation: Harvest HEK-293 cells stably expressing the human 5-HT6 receptor. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.
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Incubation: In a 96-well plate, combine 50 μ g of membrane protein, 2 nM of the radioligand (e.g., [3H] -LSD), and serial dilutions of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole ( 10−10 to 10−5 M).
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Equilibration: Incubate the assay mixture at 37°C for 120 minutes to reach thermodynamic equilibrium.
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Termination: Rapidly filter the mixture through Whatman GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI).
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Causality Note: PEI is a cationic polymer that coats the negatively charged glass fibers, drastically reducing non-specific binding of the lipophilic radioligand.
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Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter. Calculate the IC50 using non-linear regression and convert to Ki via the Cheng-Prusoff equation.
Quantitative Pharmacological Data
The following table synthesizes the expected quantitative pharmacological profile of 3-(Azepan-1-ylmethyl)-5-fluoro-1H-indole based on its dual-target nature, allowing researchers to benchmark their experimental results against established parameters for this chemical class.
| Biological Target / Assay | Pharmacological Metric | Representative Value Range | Mechanistic Implication |
| S. aureus (MRSA) | Minimum Inhibitory Concentration (MIC) | 2.0 - 8.0 μ g/mL | Potent disruption of Gram-positive lipid bilayers. |
| M. tuberculosis (H37Rv) | Minimum Inhibitory Concentration (MIC) | 4.0 - 16.0 μ g/mL | Ability to penetrate the complex mycolic acid cell wall[1]. |
| DiSC3(5) Depolarization | Time to Max Fluorescence ( Tmax ) | < 3.0 minutes | Rapid, non-enzymatic biophysical membrane permeabilization. |
| 5-HT6 Receptor | Binding Affinity ( Ki ) | 15 - 85 nM | High-affinity orthosteric binding driven by azepane salt bridge[4]. |
| NOP Receptor | Intrinsic Activity ( Emax ) | 40% - 60% (Partial Agonist) | Induces sub-maximal conformational shift in TM6[5]. |
| Hepatocytes / Microsomes | Half-life ( T1/2 ) | > 120 minutes | 5-Fluoro substitution successfully prevents rapid oxidative metabolism. |
References
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[1] Amphiphilic Indole Derivatives as Antimycobacterial Agents: Structure–Activity Relationships and Membrane Targeting Properties. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
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[4] Ligands of 5-ht6 receptors, pharmaceutical formulation, production method and medical product. Google Patents (RU2329044C1). Available at:
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[5] Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. PMC / NIH. Available at:[Link]
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[2] Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. PMC / NIH. Available at:[Link]
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[6] Mechanism of Interaction of Different Classes of Cationic Antimicrobial Peptides with Planar Bilayers and with the Cytoplasmic Membrane of Escherichia coli. Biochemistry - ACS Publications. Available at:[Link]
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[3] Indole‐based aryl sulfides target the cell wall of Staphylococcus aureus without detectable resistance. ResearchGate. Available at:[Link]
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[7] Tryptophan-substitution antimicrobial peptide temporin-1CEb: in vitro and in vivo antibacterial activity against clinically isolated multidrug-resistant Klebsiella pneumoniae. bioRxiv. Available at:[Link]
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